3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 5-hydroxy-3-(thiophen-2-yl)pentylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, resulting in the formation of the desired product as a white crystalline solid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents (chlorine and fluorine) on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group on the pentyl chain can be oxidized to form a carbonyl group or reduced to form an alkane.
Condensation Reactions: The sulfonamide group can engage in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Formation of carbonyl compounds from the hydroxyl group.
Reduction Products: Formation of alkanes from the hydroxyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Medicine: Potential therapeutic agent due to its ability to induce apoptosis and inhibit migration and invasion of cancer cells.
Mechanism of Action
The exact mechanism of action of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is not fully understood. it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to a decrease in cell viability and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: An organic compound with a similar halogenated structure.
Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit various biological activities.
Indole Derivatives: Compounds with similar structural motifs that have been studied for their antiviral and anticancer activities.
Uniqueness
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide group, a thiophene ring, and halogen substituents
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3S2/c16-13-10-12(3-4-14(13)17)23(20,21)18-7-5-11(6-8-19)15-2-1-9-22-15/h1-4,9-11,18-19H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZAAABXXEONL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.